1,3-Dicyclohexylthiourea
Overview
Description
N,N’-Dicyclohexylthiourea is an organic compound with the chemical formula C₁₃H₂₄N₂S. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Mechanism of Action
Target of Action
N,N’-Dicyclohexylthiourea (DCTU) is primarily used as a chemical intermediate in the production of dicyclohexylcarbodiimide , a reagent used in the synthesis of peptide and phosphodiester internucleotide bonds . Therefore, its primary targets are the carboxylic acid and amino substrates involved in peptide synthesis .
Mode of Action
DCTU interacts with its targets through a process known as aminolysis. In the presence of DCTU, a protected amino acid reacts to form an O-acylisourea, which is then aminolyzed to produce a peptide . This reaction results in the formation of dicyclohexylurea (DCU), a byproduct that is nearly insoluble in most organic solvents .
Biochemical Pathways
The primary biochemical pathway affected by DCTU is peptide synthesis. By facilitating the coupling of amino acids, DCTU plays a crucial role in the formation of peptides, which are essential components of proteins . The downstream effects of this pathway include the synthesis of proteins, which are vital for numerous biological functions.
Result of Action
The primary result of DCTU’s action is the formation of peptides through the coupling of amino acids . This process is fundamental to protein synthesis, impacting various biological processes and functions. The formation of the byproduct DCU can also be considered a result of DCTU’s action .
Action Environment
The action, efficacy, and stability of DCTU can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and solvent used can all impact the effectiveness of DCTU in peptide synthesis . Additionally, safety measures should be taken into account due to the potential hazards associated with its use .
Biochemical Analysis
Biochemical Properties
N,N’-Dicyclohexylthiourea plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of dicyclohexylurea, a byproduct of the reaction between a protected amino acid and dicyclohexylcarbodiimide . This interaction is crucial for the aminolysis process, leading to peptide formation.
Cellular Effects
N,N’-Dicyclohexylthiourea influences various types of cells and cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce changes in cell signaling pathways, leading to alterations in gene expression and metabolic activities . These effects are essential for understanding the compound’s role in cellular processes.
Molecular Mechanism
The molecular mechanism of N,N’-Dicyclohexylthiourea involves its binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it can inhibit certain enzymes involved in peptide synthesis, leading to changes in gene expression . These interactions are critical for understanding how the compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-Dicyclohexylthiourea change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, affecting its long-term impact on cellular function . These temporal effects are crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of N,N’-Dicyclohexylthiourea vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of the compound can cause significant changes in cellular function and even lead to carcinogenicity . Understanding these dosage effects is vital for determining safe and effective usage.
Metabolic Pathways
N,N’-Dicyclohexylthiourea is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it can influence the synthesis of peptides by interacting with enzymes involved in the process . These interactions are essential for understanding the compound’s role in metabolism.
Transport and Distribution
The transport and distribution of N,N’-Dicyclohexylthiourea within cells and tissues are critical for its activity. It interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that the compound can be transported to specific cellular compartments, influencing its activity and function . Understanding these transport mechanisms is crucial for predicting the compound’s behavior in biological systems.
Subcellular Localization
N,N’-Dicyclohexylthiourea’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound can accumulate in certain organelles, influencing its biochemical interactions and effects . Understanding its subcellular localization is essential for predicting its impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Dicyclohexylthiourea can be synthesized through the reaction of cyclohexylamine with carbon disulfide, followed by the addition of hydrogen peroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, N,N’-Dicyclohexylthiourea is produced using similar methods but on a larger scale. The process involves the use of water as a solvent and polyethylene glycol (PEG-400) as a catalyst to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: N,N’-Dicyclohexylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dicyclohexylcarbodiimide.
Reduction: It can be reduced to form dicyclohexylamine.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various electrophiles, such as alkyl halides, can be used under mild conditions.
Major Products Formed:
Oxidation: Dicyclohexylcarbodiimide.
Reduction: Dicyclohexylamine.
Substitution: Various substituted thioureas depending on the electrophile used.
Scientific Research Applications
N,N’-Dicyclohexylthiourea has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme inhibition and protein interactions.
Comparison with Similar Compounds
N,N’-Dicyclohexylcarbodiimide (DCC): Used as a dehydrating agent in peptide synthesis.
N,N’-Diisopropylthiourea: Similar in structure but with different alkyl groups, used in similar applications.
Uniqueness: N,N’-Dicyclohexylthiourea is unique due to its specific structure, which provides it with distinct reactivity and stability. Its ability to form stable complexes with metal ions and its use in the synthesis of nanoparticles make it particularly valuable in various fields of research and industry .
Properties
IUPAC Name |
1,3-dicyclohexylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJICSGLHKRDLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2S | |
Record name | N,N'-DICYCLOHEXYLTHIOUREA | |
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DSSTOX Substance ID |
DTXSID9020451 | |
Record name | N,N'-Dicyclohexylthiourea | |
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Molecular Weight |
240.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n'-dicyclohexylthiourea appears as white crystals. (NTP, 1992), White solid; [CAMEO] White odorless crystalline powder; [Alfa Aesar MSDS] | |
Record name | N,N'-DICYCLOHEXYLTHIOUREA | |
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Record name | N,N'-Dicyclohexylthiourea | |
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Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992) | |
Record name | N,N'-DICYCLOHEXYLTHIOUREA | |
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Vapor Pressure |
0.0000221 [mmHg] | |
Record name | N,N'-Dicyclohexylthiourea | |
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CAS No. |
1212-29-9 | |
Record name | N,N'-DICYCLOHEXYLTHIOUREA | |
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Record name | Dicyclohexylthiourea | |
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Record name | N,N'-Dicyclohexylthiourea | |
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Record name | 1,3-Dicyclohexylthiourea | |
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Record name | Thiourea, N,N'-dicyclohexyl- | |
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Record name | 1,3-(dicyclohexyl)thiourea | |
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Record name | N,N'-DICYCLOHEXYLTHIOUREA | |
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Retrosynthesis Analysis
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